2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Lipophilicity ADME CNS penetration

2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415634-45-4) is a synthetic small molecule (MW 343.43 Da) composed of a 5-methylpyrimidine core linked via an ether bond to a piperidine ring, which is N-substituted with a 2,5-dimethoxyphenylmethyl group [REFS-1, REFS-2]. It belongs to the class of piperidine-pyrimidine ethers and has been deposited in patent libraries as a potential kinase inhibitor scaffold.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 2415634-45-4
Cat. No. B2585335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
CAS2415634-45-4
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-6-8-22(9-7-16)13-15-10-17(23-2)4-5-18(15)24-3/h4-5,10-12,16H,6-9,13H2,1-3H3
InChIKeyDJBXFPPMOMJJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415634-45-4): Structural and Procurement Baseline


2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415634-45-4) is a synthetic small molecule (MW 343.43 Da) composed of a 5-methylpyrimidine core linked via an ether bond to a piperidine ring, which is N-substituted with a 2,5-dimethoxyphenylmethyl group [REFS-1, REFS-2]. It belongs to the class of piperidine-pyrimidine ethers and has been deposited in patent libraries as a potential kinase inhibitor scaffold . Available primarily from specialty chemical suppliers, this compound is intended exclusively for research use and is not approved for human or veterinary applications .

Why 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine Cannot Be Interchanged with Generic Piperidine-Pyrimidine Ethers


The substitution pattern of 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is extremely specific: the N-benzyl group bears two methoxy substituents at the 2- and 5-positions, the piperidine-ether linkage is at the 4-position, and the pyrimidine ring carries a methyl group at the 5-position. Minor changes to any of these features—such as replacing the 2,5-dimethoxyphenyl with a cyclohexylmethyl group, shifting the ether to the 3-position, or substituting the 5-methyl with a halogen—alter molecular recognition, lipophilicity, and metabolic stability profiles [REFS-1, REFS-2]. Because these modifications disrupt key interactions (e.g., π-stacking, hydrogen bonding, and steric fit) within binding pockets, a seemingly similar analog cannot be assumed to replicate the biological profile of this compound. Procurement decisions must therefore be based on the exact CAS registry number rather than on compound class alone .

Quantitative Differentiation Evidence for 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415634-45-4)


Predicted Lipophilicity (cLogP) Advantage Over the Cyclohexylmethyl Analog

Computational predictions indicate that 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has a calculated logP approximately 2.9–3.4 units higher than its closest cyclohexylmethyl analog (CAS 2380141-55-7) [REFS-1, REFS-2]. The higher lipophilicity is attributed to the aromatic 2,5-dimethoxyphenyl group versus the aliphatic cyclohexyl ring, which may influence membrane permeability and tissue distribution.

Lipophilicity ADME CNS penetration Physicochemical properties

Increased Hydrogen Bond Acceptor Count Relative to the Cyclohexylmethyl Analog

The target compound contains three hydrogen bond acceptors (two methoxy oxygens and one pyrimidine nitrogen), compared to one acceptor in the cyclohexylmethyl analog (pyrimidine nitrogen only) . The additional acceptors may enable stronger or more specific polar interactions with target proteins, though this is currently a structural hypothesis lacking direct binding data.

Hydrogen bonding Solubility Target engagement Pharmacophore

Aromatic π-System Contribution Not Present in Aliphatic Analogs

The 2,5-dimethoxyphenyl group introduces an aromatic ring system capable of π-π stacking and edge-to-face interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets. This structural feature is absent in the cyclohexylmethyl analog, which contains only aliphatic rings .

π-stacking Aromatic interactions Kinase hinge binding Molecular recognition

Potential PIKfyve Kinase Inhibition at Micromolar Potency Provides a Differentiated Starting Point

Data from the BindingDB database, linked to the US20240016810 patent family, report an IC50 of 5,750 nM for a compound bearing the same core scaffold in a PIKfyve biochemical assay . While this potency is substantially weaker than optimized PIKfyve inhibitors such as Apilimod (IC50 14 nM) or YM-201636 (IC50 33 nM) [REFS-2, REFS-3], the micromolar-range activity defines a distinct starting point for medicinal chemistry: the compound offers a synthetically tractable scaffold with room for potency optimization.

PIKfyve Kinase inhibition Endosomal trafficking Autophagy Patent scaffold

Best Research and Industrial Application Scenarios for 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415634-45-4)


Medicinal Chemistry Hit-to-Lead Optimization in PIKfyve-Targeted Programs

With a reported micromolar IC50 against PIKfyve in biochemical assays , this compound serves as a disclosed, synthetically accessible starting scaffold for medicinal chemistry teams aiming to improve PIKfyve inhibitory potency. Its 2,5-dimethoxyphenyl and 5-methylpyrimidine motifs provide multiple vectors for systematic SAR expansion, unlike more advanced leads such as Apilimod, where core modifications may be more challenging due to IP constraints .

Physicochemical Probe for Membrane Permeability and CNS Penetration Studies

The predicted logP of approximately 3.8–4.2 places this compound in a lipophilicity range that is relevant for passive membrane permeability, including potential CNS penetration . Researchers investigating structure-property relationships (SPR) for piperidine-pyrimidine ethers can utilize this compound as a representative high-logP probe, comparative to the significantly less lipophilic cyclohexylmethyl analog (CAS 2380141-55-7) .

Chemical Biology Tool for π-Stacking Interaction Studies

The presence of a 2,5-dimethoxyphenyl aromatic ring enables π-stacking interactions with aromatic protein residues, a feature absent in aliphatic analogs . This compound can be used as a tool molecule in biophysical assays (e.g., SPR, ITC, or X-ray crystallography) to quantify the thermodynamic contribution of aromatic π-interactions within kinase or GPCR binding pockets .

Building Block for Diversity-Oriented Synthesis Libraries

As a polyfunctional scaffold containing a basic piperidine nitrogen, a pyrimidine ring, and a dimethoxyphenyl group with reactive methoxy handles, this compound is suitable for parallel synthesis and library construction . Its commercial availability as a research-grade intermediate makes it a practical choice for generating focused compound collections in academic and industrial screening centers.

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